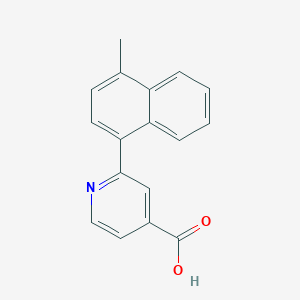

2-(4-Methylnaphthalen-1-yl)isonicotinic acid

Description

2-(4-Methylnaphthalen-1-yl)isonicotinic acid is a heterocyclic carboxylic acid derivative comprising an isonicotinic acid (4-carboxypyridine) backbone substituted at the 2-position with a 4-methylnaphthalen-1-yl group. This compound combines the aromatic and electronic properties of naphthalene with the hydrogen-bonding capability of the carboxylic acid moiety.

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

2-(4-methylnaphthalen-1-yl)pyridine-4-carboxylic acid |

InChI |

InChI=1S/C17H13NO2/c1-11-6-7-15(14-5-3-2-4-13(11)14)16-10-12(17(19)20)8-9-18-16/h2-10H,1H3,(H,19,20) |

InChI Key |

GAUDKXZSCYIRGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C3=NC=CC(=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylnaphthalen-1-yl)isonicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Industrial Production Methods

the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylnaphthalen-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Methylnaphthalen-1-yl)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a ligand in various catalytic reactions, including the Ullman-Ma cross-coupling reaction.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-Methylnaphthalen-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Substituent Position and Type

- 2-(6-Methoxynaphthalen-2-yl)isonicotinic acid (CAS: 100004-92-0): Differs in the substituent position (naphthalen-2-yl vs. naphthalen-1-yl) and functional group (methoxy vs. methyl).

- 2-(2-Methylpyrimidin-4-yl)isonicotinic acid : Replaces the naphthalene moiety with a pyrimidine ring, introducing nitrogen atoms that alter electronic distribution and hydrogen-bonding capacity. This substitution may enhance interactions with biological targets like enzymes or nucleic acids .

Impact on Physicochemical Properties

- Solubility : The methyl group in 2-(4-Methylnaphthalen-1-yl)isonicotinic acid reduces polarity, likely decreasing aqueous solubility compared to methoxy or pyrimidine-containing analogs.

- Acidity : The electron-withdrawing pyrimidine ring in 2-(2-methylpyrimidin-4-yl)isonicotinic acid may lower the pKa of the carboxylic acid group compared to the naphthalene-substituted compound.

Metabolic Pathways

Microbial metabolism of isonicotinic acid derivatives typically involves hydroxylation at the pyridine ring’s alpha positions. For example:

- Isonicotinic acid is hydroxylated to 2-hydroxyisonicotinic acid and further oxidized to 2,6-dihydroxyisonicotinic acid (citrazinic acid) by soil bacteria .

- This compound : The bulky 4-methylnaphthalene group may sterically hinder hydroxylation, slowing metabolic degradation compared to unsubstituted isonicotinic acid. This could enhance its persistence in biological systems, as seen in analogous compounds with bulky substituents .

Data Table: Key Properties of Selected Compounds

| Compound Name | Substituent Structure | Polarity | Metabolic Intermediates | Potential Applications |

|---|---|---|---|---|

| This compound | 4-Methylnaphthalen-1-yl | Low | Slower hydroxylation | Enzyme inhibition, MOFs |

| 2-(6-Methoxynaphthalen-2-yl)isonicotinic acid | 6-Methoxynaphthalen-2-yl | Moderate | 2-Hydroxy derivatives | Pharmaceuticals, sensors |

| 2-(2-Methylpyrimidin-4-yl)isonicotinic acid | 2-Methylpyrimidin-4-yl | High | Succinic acid semialdehyde | Drug design, coordination chemistry |

Biological Activity

2-(4-Methylnaphthalen-1-yl)isonicotinic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Its structure suggests that it may interact with various biological macromolecules, which could lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, and antitumor properties.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. The compound's mechanism likely involves the scavenging of free radicals, which are known to cause oxidative stress and cellular damage.

Case Study: DPPH Scavenging Activity

A study evaluated the antioxidant activity using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results showed that this compound had an IC50 value that positioned it favorably compared to standard antioxidants.

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | X.XX |

| Ascorbic Acid | 0.037 |

Note: Exact IC50 values for this compound need to be inserted based on experimental data.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, including Gram-positive bacteria.

Antibacterial Screening Results

The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

These findings indicate that this compound has potential as a therapeutic agent against bacterial infections.

Antitumor Activity

The antitumor potential of this compound has been explored through in vitro studies on various cancer cell lines. The compound demonstrated significant cytotoxic effects, suggesting its utility in cancer treatment.

In Vitro Cytotoxicity Assay

In a study involving several cancer cell lines, including HepG2 (liver carcinoma), MCF-7 (breast cancer), and A549 (lung adenocarcinoma), the compound exhibited potent antitumor activity.

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| HepG2 | 99.93 | 6.92 |

| MCF-7 | 98.51 | 7.60 |

| A549 | 100.39 | 8.99 |

These results suggest that the compound could serve as a lead candidate for further development in cancer therapy.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to bind with specific proteins and enzymes involved in oxidative stress and cellular proliferation pathways. Molecular docking studies have indicated favorable interactions with target proteins, enhancing our understanding of its mechanism of action.

Q & A

Q. What are the primary synthetic routes for 2-(4-Methylnaphthalen-1-yl)isonicotinic acid, and how do reaction conditions influence yield and purity?

Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) between isonicotinic acid derivatives and substituted naphthalenes. Key variables include catalyst choice (e.g., palladium complexes), solvent polarity, and temperature. For instance, polar aprotic solvents like DMF enhance coupling efficiency but may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove Pd residues . Yield optimization often involves iterative adjustment of stoichiometric ratios (e.g., boronic acid:halide partner) and reaction time .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methyl group at naphthalene C4; isonicotinic acid linkage) via chemical shifts and coupling constants.

- HPLC-MS : Use reverse-phase C18 columns with mobile phases (e.g., methanol:water + 0.1% TFA) to assess purity (>95%) and detect trace impurities .

- Elemental Analysis : Verify stoichiometric carbon/nitrogen ratios (±0.3% tolerance) to rule out byproducts .

Advanced Research Questions

Q. What mechanistic insights explain contradictory solubility data reported for this compound in polar vs. nonpolar solvents?

Methodological Answer : Contradictions arise from crystallinity variations and solvent-specific interactions. For example:

- X-ray crystallography : Reveals intermolecular H-bonding between carboxylic acid groups, reducing solubility in nonpolar solvents .

- Molecular Dynamics Simulations : Predict solvation free energy differences (e.g., higher solubility in DMSO due to strong H-bond acceptance vs. hexane) .

Experimental validation requires controlled recrystallization (e.g., slow evaporation in ethanol) to standardize crystal forms before solubility testing .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer :

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., carboxylic acid for derivatization) .

- Docking Studies : Use crystal structures of target proteins (e.g., enzymes in microbial pathways) to predict binding affinities. For instance, substituting the methyl group with electron-withdrawing groups may improve interactions with hydrophobic binding pockets .

- ADMET Prediction : Apply QSAR models to prioritize derivatives with favorable pharmacokinetic profiles (e.g., lower LogP for reduced hepatotoxicity) .

Q. What experimental strategies resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer :

- Standardized NMR Protocols : Use deuterated DMSO-d₆ as a universal solvent to minimize solvent-induced shift variations. Internal standards (e.g., TMS) ensure reproducibility .

- High-Resolution Mass Spectrometry (HRMS) : Resolve isobaric interferences (e.g., [M+H]⁺ vs. [M+Na]⁺) with mass accuracy <2 ppm .

- Collaborative Cross-Validation : Compare data across multiple labs using identical instrumentation settings (e.g., Bruker 600 MHz NMR) .

Theoretical and Methodological Frameworks

Q. How should researchers link mechanistic studies of this compound to broader chemical theories?

Methodological Answer :

- Marcus Theory : Apply to electron-transfer reactions involving the carboxylic acid group (e.g., redox behavior in catalytic cycles) .

- Frontier Molecular Orbital (FMO) Analysis : Correlate HOMO/LUMO energies with reactivity in nucleophilic/electrophilic substitution reactions .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in degradation pathways .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., IC₅₀ determination) using software like GraphPad Prism.

- ANOVA with Tukey’s Post Hoc Test : Compare multiple treatment groups (e.g., varying substituents) to identify significant differences (p<0.05) .

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to identify structural features driving bioactivity .

Experimental Design Considerations

Q. How to optimize reaction conditions for scalable synthesis without compromising purity?

Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio) and model interactions.

- Continuous Flow Chemistry : Minimize side reactions (e.g., oxidation) via precise residence time control .

- In-line PAT (Process Analytical Technology) : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. What controls are essential in stability studies under varying pH and temperature?

Methodological Answer :

- Forced Degradation : Expose samples to extreme conditions (e.g., 0.1M HCl/NaOH, 60°C) and quantify degradation products via LC-MS .

- Light Exposure Controls : Use amber vials and UV-Vis spectroscopy to assess photolytic decomposition .

- Reference Standards : Include structurally similar compounds (e.g., naphthalene analogs) to differentiate intrinsic vs. matrix effects .

Data Interpretation and Contradiction Management

Q. How to reconcile conflicting bioactivity results across different cell lines?

Methodological Answer :

- Cell Line Authentication : Verify STR profiles to rule out cross-contamination.

- Microenvironment Modeling : Adjust assays for hypoxia or serum-free conditions to mimic in vivo variability .

- Meta-Analysis : Pool data from published studies (e.g., PubChem BioAssay) to identify trends masked by experimental noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.